N-BOC-PRO-GLY-OME N-BOC-PRO-GLY-OME
Brand Name: Vulcanchem
CAS No.: 34290-72-7
VCID: VC7915089
InChI: InChI=1S/C13H22N2O5/c1-13(2,3)20-12(18)15-7-5-6-9(15)11(17)14-8-10(16)19-4/h9H,5-8H2,1-4H3,(H,14,17)/t9-/m0/s1
SMILES: CC(C)(C)OC(=O)N1CCCC1C(=O)NCC(=O)OC
Molecular Formula: C13H22N2O5
Molecular Weight: 286.32 g/mol

N-BOC-PRO-GLY-OME

CAS No.: 34290-72-7

Cat. No.: VC7915089

Molecular Formula: C13H22N2O5

Molecular Weight: 286.32 g/mol

* For research use only. Not for human or veterinary use.

N-BOC-PRO-GLY-OME - 34290-72-7

Specification

CAS No. 34290-72-7
Molecular Formula C13H22N2O5
Molecular Weight 286.32 g/mol
IUPAC Name tert-butyl (2S)-2-[(2-methoxy-2-oxoethyl)carbamoyl]pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C13H22N2O5/c1-13(2,3)20-12(18)15-7-5-6-9(15)11(17)14-8-10(16)19-4/h9H,5-8H2,1-4H3,(H,14,17)/t9-/m0/s1
Standard InChI Key RNCFSKLCUPXAEU-VIFPVBQESA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)NCC(=O)OC
SMILES CC(C)(C)OC(=O)N1CCCC1C(=O)NCC(=O)OC
Canonical SMILES CC(C)(C)OC(=O)N1CCCC1C(=O)NCC(=O)OC

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Nomenclature

N-Boc-Pro-Gly-OMe, with the CAS registry number 34290-72-7, is systematically named methyl 1-{[(2-methyl-2-propanyl)oxy]carbonyl}-L-prolylglycinate. The Boc (tert-butyloxycarbonyl) group protects the amino terminus of the proline residue, while the glycine carboxyl group is esterified as a methyl ester . The molecular structure ensures stability during solid-phase peptide synthesis (SPPS) and facilitates selective deprotection strategies.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC13H22N2O5\text{C}_{13}\text{H}_{22}\text{N}_{2}\text{O}_{5}
Molecular Weight286.324 g/mol
Exact Mass286.153 Da
PSA (Polar Surface Area)88.43 Ų
LogP (Partition Coefficient)1.453

Crystallographic and Conformational Features

X-ray diffraction studies of analogous Boc-protected peptides, such as N-Boc-L-Pro-dehydro-Phe-L-Gly-OH, reveal critical insights into backbone conformations. The proline residue adopts a Cγ-exo puckering conformation with torsion angles χ1=24\chi_1 = -24^\circ, χ2=34\chi_2 = 34^\circ, and χ3=30\chi_3 = -30^\circ, stabilizing the pyrrolidine ring . The glycine methyl ester moiety exhibits rotational flexibility, contributing to diverse supramolecular architectures. In crystalline states, intramolecular hydrogen bonds (e.g., 3.05 Å) between the Boc carbonyl and glycine amide promote β-turn II conformations, a motif critical for peptide folding .

Synthesis and Purification Strategies

Stepwise Coupling Protocols

N-Boc-Pro-Gly-OMe is synthesized via sequential coupling of Boc-Pro-OH and Gly-OMe using carbodiimide-based activating agents. Ghalit et al. (2005) reported a 90% yield using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane . The reaction proceeds under inert conditions to prevent racemization, with the Boc group remaining intact due to its orthogonal protection.

Solid-Phase Synthesis Adaptations

Babu et al. (2004) optimized a resin-bound approach using Wang resin functionalized with Gly-OMe . After deprotection of the resin-linked glycine, Boc-Pro-OH is coupled via DIC (N,N'-diisopropylcarbodiimide), achieving an 88% isolated yield. This method minimizes side reactions and simplifies purification through filtration.

Critical Reaction Parameters:

  • Solvent: Dichloromethane or dimethylformamide (DMF)

  • Activating Agent: EDC/HOBt or DIC

  • Temperature: 0–25°C

  • Reaction Time: 4–12 hours

Conformational Dynamics and Self-Assembly

β-Turn Stabilization Mechanisms

The absence of intramolecular hydrogen bonds in N-Boc-Pro-Gly-OMe distinguishes it from canonical β-turn peptides. Crystallographic data from Srinivas et al. (2011) demonstrate that the Boc group induces a trans-trans conformation, forcing the proline-glycine segment into an open turn . This conformation lacks the i→i+3 hydrogen bond typical of β-turns but still facilitates helical supramolecular stacking through van der Waals interactions .

Solvent-Dependent Conformational Shifts

In acetonitrile-water mixtures, N-Boc-Pro-Gly-OMe adopts a dynamic equilibrium between extended and folded states. Nuclear Overhauser effect spectroscopy (NOESY) reveals proximity between the Boc tert-butyl group and glycine methyl protons, suggesting transient hydrophobic clustering . Circular dichroism (CD) spectra show a minima at 220 nm, indicative of polyproline II helices under high dielectric conditions .

Applications in Peptide Science and Drug Development

Intermediate in Neuroprotective Agents

Novo Nordisk’s patent (WO2003/104235) highlights N-Boc-Pro-Gly-OMe as a precursor to tripeptide analogs targeting glutamate receptors . Methyl esterification enhances blood-brain barrier permeability, making it invaluable in central nervous system (CNS) drug candidates.

Scaffold for Supramolecular Materials

The herringbone helix architecture observed in crystalline N-Boc-Pro-Gly-OMe inspires design of peptide-based nanomaterials. Its ability to form flower-like aggregates in acetonitrile-water (70:30 v/v) demonstrates potential in biosensing and drug delivery systems .

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